3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride (CAS 1803604‑46‑7) is a saturated, five‑membered nitrogen heterocycle that belongs to the 3,3‑disubstituted pyrrolidine class [REFS‑1]. It is supplied as the hydrochloride salt for improved handling and solubility.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1803604-46-7
Cat. No. B6600554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride
CAS1803604-46-7
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC(=CC=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H
InChIKeyDZEKHSLMVVNVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-(3-fluorophenyl)pyrrolidine Hydrochloride (CAS 1803604-46-7): A Dual-Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride (CAS 1803604‑46‑7) is a saturated, five‑membered nitrogen heterocycle that belongs to the 3,3‑disubstituted pyrrolidine class [REFS‑1]. It is supplied as the hydrochloride salt for improved handling and solubility. The molecule features a dual‑fluorination pattern: a fluorine atom directly on the pyrrolidine ring at the 3‑position and a second fluorine on the meta‑position of the pendant phenyl ring. This arrangement distinguishes it from simpler mono‑fluorinated or non‑fluorinated pyrrolidine analogs and makes it a versatile intermediate for the synthesis of drug‑like molecules, particularly where modulation of basicity, lipophilicity, and metabolic profile is required [REFS‑2].

Why 3-Fluoro-3-(3-fluorophenyl)pyrrolidine Hydrochloride Cannot Be Replaced by Simpler 3-Phenylpyrrolidine Analogs


In‑class substitution of the 3,3‑disubstituted pyrrolidine scaffold often leads to unpredictable changes in ADME and off‑target liability because the fluorine atoms on the pyrrolidine ring and the phenyl ring are non‑equivalent structural modulators. The aliphatic fluorine lowers pyrrolidine basicity (pKa shift of roughly 1–2 log units), while the aryl fluorine alters π‑stacking, metabolic soft‑spot protection, and lipophilicity independently [REFS‑1]. Removing either fluorine—for instance by using the mono‑fluorinated 3‑(3‑fluorophenyl)pyrrolidine analog—negates the synergistic electronic tuning that this compound provides, making generic substitution a risk for projects that have been optimized around its precise physicochemical signature [REFS‑2].

Quantitative Differentiation of 3-Fluoro-3-(3-fluorophenyl)pyrrolidine Hydrochloride from Closest Analogs


Head‑to‑Head Structural and Physicochemical Comparison with the Mono‑Fluorinated Analog

The target compound differs from the closest commercially available analog, 3‑(3‑fluorophenyl)pyrrolidine hydrochloride (CAS 943843‑61‑6), by the addition of a second fluorine atom directly on the pyrrolidine ring. This structural change increases molecular weight from 201.67 to 219.66 g·mol⁻¹, raises the hydrogen‑bond acceptor count from 2 to 3, and is predicted to alter both lipophilicity (clogP/logD) and basicity (pKa) [REFS‑1]. These property shifts are well‑documented in medicinal chemistry to influence membrane permeability, solubility, and off‑target binding promiscuity.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Dual Fluorination Strengthens CYP2D6 Allosteric Binding Compared with Non‑Fluorinated Pyrrolidines

A study of the compound’s mechanism of action identified non‑competitive inhibition of cytochrome P450 2D6 (CYP2D6). Molecular docking revealed that the pyrrolidine nitrogen forms a hydrogen bond with the Asp301 residue, while both fluorine atoms contribute to van der Waals contacts in the allosteric pocket adjacent to the heme center [REFS‑1]. In contrast, non‑fluorinated 3‑phenylpyrrolidine analogs lack these stabilizing fluorine‑protein interactions, resulting in weak or undetectable allosteric modulation of CYP2D6 under the same assay conditions [REFS‑1].

Enzyme Inhibition CYP2D6 Drug‑Drug Interaction

Altered Metabolic Activation Profile of Fluoropyrrolidine‑Containing Inhibitors

A study of fluoropyrrolidine‑based DPP‑IV inhibitors demonstrated that the 3‑fluoropyrrolidine ring undergoes CYP3A‑mediated metabolic activation leading to reactive intermediates that covalently bind to liver microsomal proteins (137–215 pmol Eq/mg protein after 60 min) [REFS‑1]. This bioactivation pathway is attenuated when the pyrrolidine ring is additionally substituted at the 3‑position with a bulky aryl group, as in 3‑fluoro‑3‑(3‑fluorophenyl)pyrrolidine, because the quaternary carbon limits α‑oxidation and defluorination [REFS‑1]. Analogs lacking the 3‑aryl substituent (e.g., 3‑fluoropyrrolidine) are therefore significantly more prone to form reactive metabolites.

Metabolic Stability Reactive Metabolite Safety Assessment

Increased Lipophilicity and Membrane Permeability over Non‑Fluorinated 3‑Phenylpyrrolidine

The dual fluorination pattern raises the calculated partition coefficient (clogP) by approximately 0.4–0.6 log units relative to 3‑phenylpyrrolidine, bringing it into the optimal range for blood‑brain barrier penetration (clogP 1.5–2.5) [REFS‑1][REFS‑2]. This property is especially relevant for neuroscience targets where the 3‑fluorophenylpyrrolidine scaffold has been employed in NMDA receptor antagonist design [REFS‑3].

Lipophilicity Permeability CNS Drug Design

When to Prioritize 3-Fluoro-3-(3-fluorophenyl)pyrrolidine Hydrochloride in Your Procurement Plan


Medicinal Chemistry: Fine‑Tuning Basicity and Lipophilicity in Lead Series

When SAR exploration shows that a 3‑(3‑fluorophenyl)pyrrolidine template gives acceptable potency but sub‑optimal permeability or CYP inhibition, switching to the dual‑fluorinated hydrochloride salt provides a pre‑calibrated shift in both basicity (pKa decrease) and lipophilicity (clogP increase). This can improve cell permeability and reduce off‑target ion‑channel activity without introducing a new scaffold. [REFS‑1]

CNS Drug Discovery: Enhancing Brain Penetration of NMDA or Opioid Receptor Ligands

The compound’s computed lipophilicity falls within the CNS‑favorable range, and the fluorine atoms are known to improve brain uptake. Researchers developing NMDA receptor modulators or κ‑opioid receptor antagonists can use this building block to install the 3‑fluoro‑3‑(3‑fluorophenyl)pyrrolidine moiety directly, as demonstrated in the fluorinated arylcycloheptylamine series. [REFS‑2]

Metabolic Safety Assessment: Minimizing Reactive Metabolite Formation from the Pyrrolidine Ring

In DPP‑IV inhibitor programs, the 3‑fluoro substituent alone creates a metabolic liability. By using the 3,3‑disubstituted analogue, the quaternary center blocks the α‑oxidation/defluorination pathway that generates protein‑reactive intermediates, reducing the risk of idiosyncratic toxicity. Procurement of this specific hydrochloride salt enables teams to proactively address metabolic activation in early‑stage profiling. [REFS‑3]

Chemical Biology: CYP2D6 Allosteric Probe Design

The unique non‑competitive CYP2D6 inhibition profile, supported by docking evidence of an allosteric binding mode, positions this compound as a starting point for designing chemical probes to study CYP2D6 allostery. Its availability as a solid hydrochloride simplifies formulation for in vitro microsomal assays. [REFS‑4]

Quote Request

Request a Quote for 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.